Lead chromate
Description
Structure
2D Structure
Properties
IUPAC Name |
dioxido(dioxo)chromium;lead(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.4O.Pb/q;;;2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUPNEIJQCETIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Cr](=O)(=O)[O-].[Pb+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PbCrO4, CrO4Pb | |
| Record name | LEAD CHROMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20564 | |
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| Record name | LEAD CHROMATE | |
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| Record name | lead chromate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lead_chromate | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
11119-70-3 (Parent), Array | |
| Record name | Lead chromate | |
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| Record name | Lead chromate | |
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| Record name | Chromic acid (H2CrO4), lead(2 ) salt | |
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DSSTOX Substance ID |
DTXSID1064792 | |
| Record name | Lead(II) chromate | |
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Molecular Weight |
323 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Lead chromate appears as yellow or orange-yellow powder. One of the most insoluble salts. Basic lead chromates are used as pigments. (NTP, 1992), Bright yellow solid; Low water solubility (5.8 ug/L); [ACGIH], YELLOW-TO-ORANGE-YELLOW CRYSTALLINE POWDER., Yellow or orange-yellow crystals or powder. | |
| Record name | LEAD CHROMATE | |
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| Record name | Lead chromate | |
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Boiling Point |
Decomposes (NTP, 1992), Decomposes, not available (decomposes when heated), 482 °F (decomposes) | |
| Record name | LEAD CHROMATE | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), In water, 0.2 mg/L, In water, 0.17 mg/L at 20 °C, In water, 0.058 mg/L at 25 °C, Insoluble in acetic acid; soluble in dilute nitric acid and in solutions of fixed alkali hydroxides, Soluble in acid; insoluble in ammonia, Solubility in water at 25 °C: none | |
| Record name | LEAD CHROMATE | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Density |
6.12 at 59 °F (NTP, 1992) - Denser than water; will sink, 6.12 g/cu cm, 6.3 g/cm³, 6.12 at 59 °F | |
| Record name | LEAD CHROMATE | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Source | Occupational Safety and Health Administration (OSHA) | |
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Vapor Pressure |
Approximately 0 mm Hg | |
| Record name | LEAD CHROMATE | |
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Color/Form |
Yellow or orange-yellow powder, Yellow-orange monoclinic crystals, Orthorhombic: yellow crystals; monoclinic: orange crystals; tetragonal: red crystals | |
CAS No. |
7758-97-6, 11119-70-3, 15804-54-3, 1344-37-2 | |
| Record name | LEAD CHROMATE | |
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| Record name | Chromic acid (H2CrO4), lead(2 ) salt | |
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| Record name | Chromic acid (H2CrO4), lead(2+) salt (1:1) | |
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| Record name | Lead(II) chromate | |
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| Record name | Lead sulfochromate yellow | |
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| Record name | Lead chromate | |
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| Record name | LEAD CHROMATE | |
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Melting Point |
1551 °F (NTP, 1992), 844 °C, 1551 °F | |
| Record name | LEAD CHROMATE | |
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Advanced Synthesis Methodologies and Materials Science Applications of Lead Chromate
Hydrothermal Synthesis of Lead Chromate (B82759) Nanostructures
Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under high temperature and pressure. researchgate.netresearchgate.netnih.govscilit.comnsf.govsemanticscholar.orgresearchgate.netasianpubs.orgrsc.orgmdpi.comrsc.org This technique offers excellent control over the nucleation and growth of nanoparticles, leading to materials with high homogeneity and controlled morphologies. researchgate.net
Controlled Synthesis of One-Dimensional Nanostructures (Nanorods, Nanowires, Nanotubes)
The hydrothermal method has been successfully employed to synthesize one-dimensional (1D) nanostructures of lead chromate, such as nanorods, nanowires, and nanotubes. gncl.cningentaconnect.com Researchers have demonstrated that single-crystalline PbCrO₄ nanorods and nanowires can be produced through a simple aqueous solution method without the need for any surfactants. gncl.cn The morphology of these 1D nanostructures can be precisely controlled. For instance, the length and aspect ratios of PbCrO₄ nanorods and nanowires can be manipulated by adjusting the reaction temperature. gncl.cn In some studies, the presence of L-lysine during hydrothermal synthesis has facilitated the formation of single-crystalline PbCrO₄ nanorods and nanowires, as well as amorphous nanotubes. ingentaconnect.com Furthermore, the synthesis of uniform this compound nanorods has been achieved by controlling the pH of the reaction mixture in the presence of a surfactant like poly(vinyl pyrrolidone). researchgate.net
Influence of Reaction Parameters on this compound Nanomaterial Morphology and Crystal Structure
Several reaction parameters critically influence the morphology and crystal structure of the resulting this compound nanomaterials. The reaction temperature is a key factor, with studies showing that it can be used to adjust the morphology and crystal structure of the products. ingentaconnect.com For example, the length of PbCrO₄ nanorods has been found to be dependent on both the pH value and the aging temperature. researchgate.net The pH of the reaction medium is another crucial parameter, affecting the formation of different polymorphs and phases of this compound. researchgate.net By manipulating the pH and the molar ratio of the precursors, lead(II) acetate (B1210297) and potassium chromate, researchers have been able to selectively synthesize monoclinic and orthorhombic PbCrO₄, as well as other related phases. researchgate.net The presence and type of surfactants or capping agents also play a significant role in controlling the size and shape of the synthesized nanostructures. researchgate.net
Chemical Co-precipitation Techniques for this compound Nanoparticle Formation
Chemical co-precipitation is a widely used, simple, and cost-effective method for synthesizing nanoparticles. worldwidejournals.comscience.gov This technique involves the simultaneous precipitation of a soluble salt of the desired cation with a precipitating agent from a solution.
Optimization of Co-precipitation Parameters for this compound Synthesis
Production of Monoclinic this compound from Indigenous Chromite Ore
A significant application of co-precipitation is the production of industrial-grade monoclinic this compound from natural resources like chromite ore. researchgate.netnepjol.info This approach offers a potentially low-cost alternative to conventional methods that rely on synthetic chromium salts. researchgate.net The process typically involves roasting the chromite ore with a salt like sodium hydroxide (B78521), followed by leaching with water to obtain a chromate solution. researchgate.netnepjol.info Lead nitrate (B79036) solution is then added to this leached liquor to co-precipitate this compound. researchgate.netnepjol.infogoogle.com The resulting precipitate is then washed and dried to obtain the final product. researchgate.netnepjol.info Research has shown that the concentration of lead ions, temperature, and flow rate significantly influence the precipitation of this compound from these solutions. researchgate.net The synthesized monoclinic this compound from this method has demonstrated properties comparable to commercial industrial this compound powder. researchgate.net
Characterization of Synthesized this compound Materials
A variety of analytical techniques are employed to characterize the synthesized this compound materials to understand their structural, morphological, and optical properties.
Common Characterization Techniques:
| Technique | Information Obtained |
| X-ray Diffraction (XRD) | Determines the crystal structure, phase purity, and crystallite size of the material. worldwidejournals.comresearchgate.netresearchgate.nethpstar.ac.cn |
| Scanning Electron Microscopy (SEM) | Provides information on the morphology, size, and surface features of the nanoparticles. worldwidejournals.comresearchgate.netresearchgate.netmdpi.com |
| Transmission Electron Microscopy (TEM) | Offers high-resolution imaging of the internal structure and morphology of the nanostructures. researchgate.netmdpi.com |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies the functional groups present in the material and confirms the formation of this compound. worldwidejournals.comresearchgate.netresearchgate.net |
| UV-Visible Spectroscopy (UV-Vis) | Investigates the optical properties, such as the band gap of the synthesized nanoparticles. worldwidejournals.comworldwidejournals.comresearchgate.net |
| Energy-Dispersive X-ray Spectroscopy (EDS/EDX) | Determines the elemental composition and purity of the synthesized material. researchgate.netresearchgate.net |
These characterization techniques are crucial for correlating the synthesis parameters with the final properties of the this compound materials, enabling the development of materials with tailored functionalities for specific applications. For example, XRD analysis has been used to confirm the monoclinic crystal structure of synthesized this compound, while SEM images have revealed tetrahedral morphologies for co-precipitated nanoparticles. worldwidejournals.com
Advanced Spectroscopic and Microscopic Techniques for Morphological and Structural Analysis (X-ray Diffraction, Scanning Electron Microscopy, Transmission Electron Microscopy, High-Resolution Transmission Electron Microscopy, Energy Dispersive X-ray Analysis)
The morphological and structural characterization of this compound (PbCrO₄) is fundamental to understanding its properties and optimizing its applications. A suite of advanced analytical techniques is employed to probe this material from the atomic to the macroscopic scale.
X-ray Diffraction (XRD) is a primary technique for determining the crystal structure and phase purity of this compound. At ambient conditions, this compound typically exists in a monoclinic monazite-type structure, belonging to the P2₁/n space group. researchgate.netresearchgate.net Studies on PbCrO₄ nanorods have confirmed this monazite-type structure with specific unit-cell parameters. hpstar.ac.cn High-pressure XRD studies have revealed that this compound undergoes phase transitions under compression. nih.govacs.org For instance, single-crystal XRD experiments have shown a transition from the low-pressure monoclinic monazite (B576339) structure to a high-pressure tetragonal scheelite-type structure (space group I4₁/a) at pressures around 4.5 GPa. nih.govacs.orgacs.org In the case of PbCrO₄ nanorods, a different high-pressure behavior was observed, with a phase transition from the monazite-type to a novel AgMnO₄-type monoclinic polymorph at approximately 8.5 GPa. hpstar.ac.cn
Crystallographic Data for this compound Polymorphs
| Polymorph | Crystal System | Space Group | Pressure | Unit-Cell Parameters | Source |
|---|---|---|---|---|---|
| Monazite-type (Nanorods) | Monoclinic | P2₁/n | Ambient | a = 7.091(4) Å, b = 7.398(4) Å, c = 6.782(3) Å, β = 102.51(2)° | hpstar.ac.cn |
| Scheelite-type | Tetragonal | I4₁/a | 4.5 GPa | a = 5.1102(3) Å, c = 12.213(3) Å | nih.govacs.org |
| AgMnO₄-type (Nanorods) | Monoclinic | P2₁/m | 9.4 GPa | a = 6.788(7) Å, b = 6.954(7) Å, c = 6.255(7) Å, β = 92.80(4)° | hpstar.ac.cn |
Scanning Electron Microscopy (SEM) is utilized to visualize the surface morphology and particle size of this compound. researchgate.netyoutube.com SEM analysis of synthesized this compound has revealed well-crystallized particles with tetrahedral morphology. worldwidejournals.comresearchgate.net In studies of aged traffic paint, SEM imaging identified this compound particles with lengths of 125–350 nm and widths of 75–200 nm, as well as larger aggregates. researchgate.net This technique is crucial for understanding the physical form of the material, which influences properties such as pigment performance and reactivity. researchgate.net
Transmission Electron Microscopy (TEM) and High-Resolution Transmission Electron Microscopy (HRTEM) offer more detailed structural information at higher resolutions. azooptics.comwiley.com TEM allows for imaging of the internal structure of nanomaterials, providing insights into their size, shape, and distribution. researchgate.netresearchgate.net For example, TEM images of this compound have shown rods accompanied by irregular-shaped nanoparticles. researchgate.net Selected Area Electron Diffraction (SAED), a technique used in conjunction with TEM, can confirm the crystalline phase of the material. researchgate.netresearchgate.net HRTEM enables direct imaging of the atomic structure, allowing researchers to visualize the crystal lattice of materials like this compound on an atomic scale. wikipedia.orgrsc.org This level of detail is essential for studying crystal defects and the precise structure of nanoparticles. wikipedia.org
Energy Dispersive X-ray Analysis (EDX) , often coupled with SEM or TEM, is an analytical technique for elemental analysis. wikipedia.orgintertek.comthermofisher.com By detecting the characteristic X-rays emitted from a sample when bombarded by an electron beam, EDX can identify the elemental composition. wikipedia.org For this compound, EDX has been used to confirm the presence of lead, chromium, and oxygen. researchgate.net It can also be used to verify the stoichiometry; one study confirmed the atomic ratio of Pb:Cr:O to be close to the expected 1:1:4. hpstar.ac.cn This confirms the successful synthesis of the target compound. researchgate.nethpstar.ac.cn
Investigation of Photocatalytic Properties of this compound Nanomaterials
This compound nanomaterials have been investigated for their ability to act as photocatalysts, particularly for the degradation of organic pollutants under light irradiation. hpstar.ac.cnresearchgate.net Photocatalysis is a process where a semiconductor material, upon absorbing light energy equal to or greater than its band gap, generates electron-hole pairs that produce reactive oxygen species to break down pollutants. nih.gov
Research has demonstrated the photocatalytic degradation of Methylene blue dye in the presence of this compound. researchgate.net The rate of this degradation is influenced by several factors, including the pH of the solution, the concentration of the dye, the amount of photocatalyst, and the intensity of the light source. researchgate.net In one study, the rate of degradation was observed to increase with an increase in pH from 5.0 to 6.5. researchgate.net Similarly, the reaction rate increased with light intensity, as more photons become available to excite the photocatalyst. researchgate.net However, increasing the dye concentration beyond a certain point can hinder the degradation rate, as the dye molecules may block light from reaching the catalyst surface. researchgate.net The optically obtained direct band gap for PbCrO₄ has been reported as 2.38 eV. acs.org
Photocatalytic Degradation of Methylene Blue by this compound
| Parameter | Condition | Observation | Source |
|---|---|---|---|
| Effect of pH | pH varied from 5.0 to 8.0 | Rate constant increased from 3.85 x 10⁻⁵ sec⁻¹ at pH 5.0 to 6.33 x 10⁻⁵ sec⁻¹ at pH 6.5, then decreased. | researchgate.net |
| Effect of Light Intensity | Intensity varied from 20.0 to 60.0 mWcm⁻² | Rate constant increased from 3.96 x 10⁻⁵ sec⁻¹ at 20.0 mWcm⁻² to 6.33 x 10⁻⁵ sec⁻¹ at 60.0 mWcm⁻². | researchgate.net |
| Effect of Methylene Blue Concentration | Concentration varied from 0.90 x 10⁻⁵ M to 1.50 x 10⁻⁵ M | Rate constant increased up to a concentration of 1.10 x 10⁻⁵ M and then decreased. | researchgate.net |
Exploration of Other Advanced Functional Properties (e.g., Pressure-Induced Voltage Generation)
Beyond its traditional use as a pigment and its emerging application in photocatalysis, this compound is being explored for other advanced functional properties. One such area is its potential use in electromechanical systems.
Recent research has focused on a low-dimensional this compound-based hybrid system for its capacitance and polarization performance. acs.org This has led to the development of a flexible device capable of pressure-induced voltage generation. researchgate.netacs.org In this application, a device containing this compound rods and irregular-shaped nanoparticles was shown to produce an open-circuit voltage when subjected to varying pressures up to 45 kPa. researchgate.net This demonstrates a piezoelectric-like behavior, where mechanical stress is converted into an electrical signal. Such properties make this compound a candidate material for use in sensors, energy harvesting devices, and flexible electronics. researchgate.netacs.org
Toxicological Mechanisms and Carcinogenesis of Lead Chromate
Cellular and Molecular Mechanisms of Lead Chromate (B82759) Genotoxicity
The genotoxicity of lead chromate is a primary driver of its carcinogenic potential. It involves the induction of various forms of DNA damage and the disruption of cellular processes.
Induction of DNA Damage (Double-Strand Breaks, Adducts, Single-Strand Breaks, Chromosomal Aberrations)
This compound is a potent inducer of a wide spectrum of DNA lesions. nih.gov Studies have demonstrated its capacity to cause DNA double-strand breaks (DSBs), which are considered one of the most hazardous types of DNA damage. nih.gov The formation of these breaks can lead to significant genomic instability. uthscsa.edu Research in human lung cells has shown a concentration-dependent increase in DSBs upon exposure to this compound. nih.govnih.gov
In addition to DSBs, this compound exposure results in the formation of DNA adducts, single-strand breaks (SSBs), and chromosomal aberrations. nih.govnih.gov DNA adducts are pieces of DNA that become covalently attached to a cancer-causing chemical, which can lead to errors in DNA replication. SSBs are breaks in one of the two strands of the DNA double helix. While generally less severe than DSBs, unrepaired SSBs can lead to the formation of DSBs during DNA replication. nih.gov
Chromosomal aberrations, which are abnormalities in the structure or number of chromosomes, are also a hallmark of this compound genotoxicity. nih.govnih.gov These can include chromatid breaks and translocations. nih.gov The persistence of DNA-protein crosslinks, another form of damage induced by this compound, is thought to be related to the formation of chromosomal aberrations. nih.gov
| Type of DNA Damage | Description | References |
| Double-Strand Breaks (DSBs) | Breaks in both strands of the DNA double helix, a severe form of DNA damage. | nih.govnih.gov |
| DNA Adducts | Covalent attachment of chemical moieties to DNA, leading to potential mutations. | nih.govnih.gov |
| Single-Strand Breaks (SSBs) | A break in one of the two DNA strands. | nih.govnih.gov |
| Chromosomal Aberrations | Abnormalities in chromosome structure or number. | nih.govnih.govnih.govnih.gov |
| DNA-Protein Crosslinks | Covalent bonds between DNA and proteins, which can interfere with DNA replication and transcription. | nih.govnih.gov |
Role of Extracellular Dissolution and Soluble Chromium(VI) Ions in DNA Damage
A critical aspect of this compound's mechanism of action is its partial solubility in biological fluids. The particulate form of this compound can dissolve extracellularly, releasing soluble hexavalent chromium [Cr(VI)] ions. nih.govnih.gov These soluble Cr(VI) ions are then able to enter the cells and are considered the primary mediators of the genotoxic effects observed, including chromosome damage, cytotoxicity, and cell cycle arrest within the initial 24 hours of exposure. nih.govnih.gov
Studies have shown that the mutagenicity of this compound in human lymphocytes is primarily attributed to the chromate ion, as lead chloride did not induce similar chromosomal aberrations. nih.gov Furthermore, cotreatment of cells with this compound and vitamin C, an antioxidant that can reduce Cr(VI), eliminated the uptake of ionic chromium and the resulting clastogenic activity, further supporting the central role of soluble Cr(VI) ions in DNA damage. nih.gov
Investigation of Particle Internalization and Intracellular Dissolution in Genotoxic Pathways
While extracellular dissolution is a key pathway, the role of particle internalization and subsequent intracellular dissolution has also been investigated. Transmission electron microscopy has revealed the phagocytosis of this compound particles by normal human lung epithelial cells. nih.gov Following internalization, these particles can be found within vacuoles in the cell. nih.gov
Mechanisms of Oxidative Stress Induction by this compound
This compound induces oxidative stress through mechanisms attributed to both its lead and chromium components. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.govbiotechnologia-journal.org
The lead component contributes to oxidative stress by promoting the generation of ROS, which can damage cellular components like membranes, proteins, and DNA. nih.govresearchgate.net Lead has a high affinity for sulfhydryl groups in enzymes that are crucial for the antioxidant defense system, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), thereby inhibiting their activity. nih.gov This disruption of the antioxidant defense system further exacerbates the damage caused by ROS. researchgate.net
The chromium component, specifically the reduction of Cr(VI) to Cr(III) inside the cell, also generates ROS. nih.gov This intracellular reduction is a key step in chromium's genotoxicity and involves various cellular reductants. nih.gov The resulting oxidative damage to DNA includes the formation of oxidized bases. nih.gov
Modulation of Cellular Regulatory Pathways and Protein Interactions
This compound and its constituent ions can interfere with and modulate various cellular regulatory pathways and protein interactions, contributing to its toxicity.
The DNA damage induced by this compound, particularly DSBs, activates cellular damage response pathways. For instance, genotoxic concentrations of this compound have been shown to activate the Ataxia Telangiectasia Mutated (ATM) protein. nih.govnih.gov ATM is a critical kinase that plays a central role in detecting DSBs and initiating signaling cascades that lead to cell cycle arrest, DNA repair, or apoptosis. nih.gov
Lead ions are known to interact with a variety of proteins, often by displacing essential metal cofactors like zinc. nih.govresearchgate.net This can lead to the inhibition of enzyme activity and disruption of protein function. researchgate.net Proteins involved in heme biosynthesis, nucleic acid binding, and signal transduction, such as protein kinase C, are known targets of lead. nih.gov The interaction of lead with proteins can be influenced by factors such as ligand competition, protein folding, and the intracellular location of both the metal and the protein. nih.govresearchgate.net
Furthermore, lead can disrupt glutamatergic signaling, a key neurotransmitter system, by interfering with receptor function and transporter activity. mdpi.com The chromium component, through its induction of DNA damage, can lead to dysfunctional DNA replication and transcription, aberrant cell cycle checkpoints, and dysregulated DNA repair mechanisms. nih.gov
Carcinogenic Potency and Pathways
The International Agency for Research on Cancer (IARC) has classified chromium (VI) compounds, including this compound, as Group 1 carcinogens, meaning they are carcinogenic to humans. worksafebc.com The carcinogenicity of this compound is strongly linked to its genotoxic properties. The persistent induction of DNA damage and chromosomal instability can lead to mutations in critical genes that control cell growth and division, ultimately resulting in neoplastic transformation.
Epidemiological studies of workers in chromate pigment factories have provided evidence for the carcinogenicity of chromium compounds, particularly linking exposure to an increased risk of lung cancer. nih.gov Animal studies have also demonstrated the carcinogenic activity of this compound. nih.gov
Systemic Toxicological Effects and Mechanisms beyond Carcinogenesis
Beyond its carcinogenic properties, this compound exerts a wide range of systemic toxic effects, impacting multiple organ systems. These effects are due to the combined actions of lead and chromium.
The neurotoxic effects of this compound are predominantly attributed to the lead component. nj.govwikipedia.org Lead is a potent neurotoxin that can cause severe and permanent damage to the nervous system. nj.govnih.gov
Exposure can lead to a range of neurological and neuropsychological issues, including:
Headaches, irritability, and memory loss. nj.govnih.gov
Cognitive impairment, including deficits in executive function and short-term memory. nih.govmdpi.com
Peripheral neuropathy, causing weakness, numbness, and pain in the extremities. toxicslink.orgnj.gov
In cases of high exposure, lead encephalopathy can occur, leading to seizures, coma, and death. nih.gov
The mechanisms of lead neurotoxicity are complex. Lead can cross the blood-brain barrier and accumulate in the brain. nih.gov It interferes with the function of neurotransmitters and disrupts the regulatory action of calcium, which is vital for numerous cellular processes, including nerve impulse transmission. nih.gov It can also cause damage to the prefrontal cortex, hippocampus, and cerebellum. nih.gov Children are especially vulnerable, as their developing nervous systems absorb lead more readily, which can lead to permanent neurological and developmental deficits. toxicslink.orgmdpi.com
Both lead and chromium contribute to toxicity in the renal and gastrointestinal systems.
Renal Impacts:
Lead: Chronic lead exposure is a known cause of kidney damage, termed "lead-related nephrotoxicity." nj.govkidney.org It can lead to impaired kidney function and is a risk factor for chronic kidney disease and gout. kidney.orgipen.org Lead accumulates in the body and can cause progressive damage to the renal tubules. mdpi.com
Chromium: Hexavalent chromium is also a nephrotoxin. High levels of exposure can cause acute tubular necrosis, a severe form of kidney injury. nih.gov Occupational exposure has been linked to increased urinary excretion of proteins, indicating early kidney damage. nih.gov
Gastrointestinal Impacts:
Lead: The ingestion of lead can cause significant gastrointestinal distress. larcusa.org Symptoms of lead poisoning often include severe abdominal pain (often called "lead colic"), constipation, nausea, poor appetite, and vomiting. nj.govnih.gov Children absorb a much higher percentage of ingested lead from the gastrointestinal tract than adults. larcusa.org
Chromium: While less pronounced than lead's effects, ingested hexavalent chromium can also contribute to gastrointestinal issues and has been associated with an increased risk of gastric cancer in some studies. mdpi.com
This compound poses a significant hazard to reproductive health and fetal development, with both of its components being reproductive toxicants. nj.govindustrialchemicals.gov.aucdhfinechemical.com
Lead: Exposure to lead can severely impair reproductive function in both men and women. cdc.govnih.gov
In men, it can lead to decreased libido, reduced sperm count and motility, and an increase in abnormal sperm. toxicslink.orgnih.govresearchgate.net
In women, lead exposure is associated with menstrual irregularities, reduced fertility, and an increased risk of miscarriage, stillbirth, and premature birth. cdc.govnih.govresearchgate.net Lead readily crosses the placenta, exposing the fetus and interfering with normal development, particularly of the nervous system. toxicslink.org
Chromium: Hexavalent chromium is also classified as a reproductive and developmental toxicant. industrialchemicals.gov.au Like lead, it can impact fertility and has the potential to harm the unborn child. cdhfinechemical.comchemicalbook.com
Interactive Table: Systemic Toxicological Effects of Lead and Chromium
| Organ System | Effects of Lead Component | Effects of Chromium Component | Citation(s) |
| Nervous System | Neurotoxicity, cognitive deficits, encephalopathy, peripheral neuropathy. | Not a primary target. | nj.govnih.govnih.govmdpi.com |
| Renal System | Chronic nephrotoxicity, impaired kidney function, risk of gout. | Acute tubular necrosis, proteinuria. | nj.govkidney.orgmdpi.comnih.gov |
| Gastrointestinal System | Lead colic (severe abdominal pain), constipation, nausea, poor appetite. | Gastric irritation, potential cancer risk. | nj.govlarcusa.orgnih.govmdpi.com |
| Reproductive System | Reduced fertility (male & female), menstrual disorders, risk of miscarriage/stillbirth. | Reproductive toxicant, may damage fertility and the unborn child. | toxicslink.orgindustrialchemicals.gov.aucdc.govnih.gov |
Immunological Responses and Dermatitis
The immunological and dermatological effects of this compound are a composite of the toxic properties of its constituent elements: lead and hexavalent chromium. Exposure can trigger significant alterations in the immune system and lead to skin conditions, most notably allergic contact dermatitis.
Lead has been demonstrated to suppress cell-mediated immunity. mdpi.com Research on individuals with occupational lead exposure has shown a notable reduction in cytotoxic T (Tc) cells alongside an increase in regulatory T (Treg) cells. mdpi.com This imbalance suggests a shift away from cellular immunity towards a humoral immune response. mdpi.com Furthermore, lead exposure can disrupt cytokine profiles, causing a decrease in the Th1 cytokine interferon-gamma (IFN-γ) and an increase in the Th2 cytokine interleukin-4 (IL-4). mdpi.com Such alterations may heighten susceptibility to infections and allergic hypersensitivities. mdpi.com
Hexavalent chromium (Cr(VI)), a component of this compound, is a recognized cause of both irritant and allergic contact dermatitis. jddonline.comnumberanalytics.com Chromate is a powerful allergen, and for sensitized individuals, it can provoke a delayed-type hypersensitivity reaction. dermnetnz.org This allergic reaction is a known occupational risk in industries like construction, where chromium is present in cement, as well as in leather tanning and pigment production. jddonline.commdedge.com Symptoms of chromate-induced dermatitis can include redness, swelling, itching, and the development of blisters or scaly, thickened skin. numberanalytics.com It is also possible for individuals with a chromate contact allergy to experience widespread dermatitis following the ingestion of chromium-containing products. mdedge.com
The immune response to chromium can be complex. In vitro studies with potassium chromate have shown that chromium can suppress T-lymphocyte and B-lymphocyte activity. nih.gov In contrast, studies on rats exposed to potassium chromate in drinking water observed that their splenocytes had heightened responses to T- and B-lymphocyte mitogens, which may indicate chromium-induced sensitization. nih.gov
Comparative Toxicological Assessments of this compound with Other Chromium(VI) Compounds
To better understand the toxicity of this compound, it is often compared with other hexavalent chromium (Cr(VI)) compounds. These comparisons help to delineate the relative contributions of the chromate ion versus the cation (in this case, lead) to its toxic and carcinogenic properties. It is generally accepted that particulate Cr(VI) compounds like this compound are more potent carcinogens than their soluble counterparts. nih.gov
Comparative studies on the genotoxicity and cytotoxicity of various Cr(VI) compounds have provided valuable insights. For example, when tested in human bronchial cells and after correcting for differences in chromium uptake, this compound was found to be less cytotoxic and clastogenic than both zinc chromate and barium chromate. nih.gov Among particulate Cr(VI) compounds, zinc chromate is often cited as one of the most potent carcinogens. nih.gov
The solubility of Cr(VI) compounds is a key factor in their toxicokinetics. A study in rats that involved intratracheal administration of sodium chromate, zinc chromate, and this compound demonstrated that the highly soluble sodium chromate was absorbed quickly. cdc.gov In contrast, the less soluble zinc chromate was absorbed more slowly but resulted in higher peak blood concentrations. cdc.gov this compound, which is practically insoluble, exhibited poor and slow absorption, leading to prolonged retention in the lungs. cdc.gov
The following data table provides a summary of the comparative cytotoxicity and clastogenicity of this compound in relation to other Cr(VI) compounds.
Comparative Toxicity of Chromium(VI) Compounds
| Compound | Cell Type | Endpoint | Key Findings | Reference(s) |
|---|---|---|---|---|
| This compound | Human Bronchial Cells | Cytotoxicity & Clastogenicity | Less cytotoxic and induced less chromosomal damage compared to zinc chromate and barium chromate. | nih.gov |
| Barium Chromate | Human Lung Cells | Cytotoxicity & Clastogenicity | A more potent cytotoxic and clastogenic agent than this compound at equivalent concentrations. | nih.gov |
| Zinc Chromate | Human Bronchial Cells | Cytotoxicity & Clastogenicity | The most cytotoxic and clastogenic among the tested chromium compounds (lead, barium, and sodium chromates). | nih.gov |
| Sodium Chromate | Human Bronchial Cells | Cytotoxicity | Showed a similar toxic effect to this compound when compared based on intracellular chromium concentration. | nih.gov |
Environmental Fate, Transport, and Occurrence of Lead Chromate
Atmospheric Transport and Deposition of Lead Chromate (B82759) Aerosols
Lead chromate can become airborne as fine particulate matter, or aerosols, which are then subject to atmospheric transport over varying distances.
A primary source of this compound in the environment is its historical and, in some regions, ongoing use in yellow traffic paints. The degradation of these paints through weathering and abrasion from vehicle tires releases this compound particles into the environment. These particles contribute significantly to the composition of road dust, which can then be resuspended into the atmosphere. Studies have identified a strong correlation between lead and chromium in atmospheric dust in urban areas, pointing to a common origin from this compound-based pigments. Current time information in Pittsburgh, PA, US. For instance, research in arid environments has shown that this compound from yellow traffic paint is a major component of road dust, settled dust on roofs, and atmospheric dust. Current time information in Pittsburgh, PA, US. The particle size of this this compound is often in the range of nano- to micrometers, allowing for easy inhalation and transport. nih.gov
Lead isotope analysis has been a key tool in confirming the source of lead in atmospheric dust. By comparing the isotopic signature of lead in dust samples with that of potential sources, researchers have been able to pinpoint traffic paint as a significant contributor. Current time information in Pittsburgh, PA, US. In some cases, long-range atmospheric transport of these aerosols has been observed, with industrial and urban areas acting as sources for this compound pollution in distant locations. nih.govgovinfo.gov For example, dust in Daejeon, Korea, was found to contain this compound particles that originated from industrialized cities in China. nih.govgovinfo.gov
Table 1: Sources and Distribution of this compound in Dust
| Source | Environmental Matrix | Key Findings |
|---|---|---|
| Yellow Traffic Paint | Road Dust | High concentrations of lead and chromium directly linked to paint erosion. Current time information in Pittsburgh, PA, US. |
| Settled Dust (Roofs) | Isotopic analysis confirms mixing of local soils and paint-derived this compound. Current time information in Pittsburgh, PA, US. | |
| Atmospheric Dust | Presence of nano- and micro-sized this compound particles. Current time information in Pittsburgh, PA, US.nih.gov | |
| Industrial Emissions | Atmospheric Aerosols | Long-range transport from industrial zones contributes to regional pollution. nih.gov |
Influence of Photodegradation and Erosion on Environmental Release
The release of this compound from painted surfaces is significantly influenced by environmental factors such as sunlight (photodegradation) and physical wear (erosion). Current time information in Pittsburgh, PA, US. The ultraviolet (UV) radiation in sunlight can break down the paint's binder, exposing the this compound pigment particles. clu-in.orgresearchgate.net This process, known as "chalking," facilitates the release of the pigment into the surrounding environment. The darkening of some chrome yellow paints, for instance in historical artworks, has been attributed to the photo-induced reduction of Cr(VI) to Cr(III) on the paint surface. clu-in.orgresearchgate.net
Erosion from wind, rain, and the abrasive action of traffic further contributes to the physical breakdown of the paint matrix, liberating this compound particles. Current time information in Pittsburgh, PA, US. In arid climates, the combination of intense sunlight and abrasive, wind-blown dust can accelerate this process, leading to higher concentrations of this compound in road and atmospheric dust. Current time information in Pittsburgh, PA, US.
Occurrence and Distribution in Various Environmental Matrices
Once released, this compound can be found in a variety of environmental settings, both indoors and outdoors.
This compound is a common contaminant in urban and industrial environments. High concentrations of lead and chromium have been detected in road paints across various countries. ilo.orgacs.org Consequently, road dust is a significant reservoir of this compound. Current time information in Pittsburgh, PA, US. From roads, it can be transported by wind and water to adjacent areas, including playgrounds and residential soils. nih.gov
The presence of this compound is not limited to the outdoors. It is frequently found in indoor house dust. nih.govmicrobiologyjournal.org Outdoor soil and dust contaminated with this compound can be tracked indoors on shoes and clothing. microbiologyjournal.org Furthermore, the weathering and chipping of lead-based paint on the exterior and interior of older buildings are major contributors to indoor lead dust. microbiologyjournal.orgresearchgate.net Studies have shown that indoor dust lead levels are strongly correlated with lead poisoning in children. microbiologyjournal.org
Table 2: Occurrence of this compound in Different Environments
| Environment | Matrix | Primary Pathway of Contamination |
|---|---|---|
| Outdoor | ||
| Roads | Paint, Dust | Direct application and subsequent degradation of traffic paint. Current time information in Pittsburgh, PA, US.ilo.org |
| Playgrounds | Paint, Soil | Use of this compound paints on equipment; deposition of contaminated dust. nih.gov |
| Urban Soils | Soil | Deposition from atmospheric dust and runoff from roads. researchgate.net |
| Indoor | ||
| House Dust | Dust | Tracking in of contaminated soil and dust; deterioration of lead-based paint. nih.govmicrobiologyjournal.org |
Leaching from Anthropogenic Sources (e.g., Microplastics, Paints)
This compound can be released into the environment through leaching from various man-made materials. The solubility of this compound in water is generally low, but certain environmental conditions can enhance its dissolution. ilo.org For example, the presence of salts like sodium chloride and calcium chloride, often used for de-icing roads, can increase the solubility of this compound in traffic paint, facilitating the release of lead and chromate into surface water and groundwater. ilo.org
Recent studies have also highlighted the role of microplastics as a source of this compound leaching. This compound has been used as a pigment in some plastics. As these plastics weather and degrade into microplastics, the aging process can cause surface cracks and an increase in surface area, which promotes the release of this compound. nih.govfrontiersin.org The leaching of lead and chromium from these microplastics is found to be more significant under acidic conditions. nih.govfrontiersin.org Furthermore, sunlight can mediate the release of lead and chromium from commercial this compound pigments in aqueous environments, especially in the presence of organic acids. nih.gov
Biogeochemical Cycling and Transformation in Environmental Systems
Once in the soil and aquatic systems, this compound can undergo various biogeochemical transformations that affect its mobility, bioavailability, and toxicity. Lead is a relatively immobile metal in the environment, with its transport being limited by various reactions with the soil matrix. nih.govresearchgate.net
Microorganisms can play a significant role in the transformation of lead compounds. Certain bacteria and fungi can immobilize lead through processes like biosorption (adherence to cell surfaces), bioaccumulation (uptake into cells), and bioprecipitation. nih.gov For instance, some microbes can produce phosphate (B84403), leading to the precipitation of highly stable lead phosphate minerals (pyromorphites), effectively locking the lead in a less bioavailable form. Similarly, microbial production of carbonate can lead to the formation of lead carbonate.
The chromium component of this compound, which exists in the hexavalent state (Cr(VI)), is also subject to transformation. Cr(VI) is more mobile and toxic than its reduced form, trivalent chromium (Cr(III)). In the environment, Cr(VI) can be reduced to Cr(III) by various substances, including organic matter and ferrous iron. Some microorganisms are also capable of reducing Cr(VI) to Cr(III) as a detoxification mechanism. This transformation is crucial as Cr(III) is less soluble and tends to bind to soil particles, reducing its mobility and bioavailability. The photodissolution of this compound under sunlight has been shown to release Pb(II) and Cr(III), indicating a reduction of the original Cr(VI). nih.gov
Speciation of Chromium in Contaminated Environments
The environmental impact of chromium is heavily dependent on its oxidation state. In natural environments, chromium predominantly exists in two forms: trivalent chromium [Cr(III)] and hexavalent chromium [Cr(VI)]. nih.gov this compound contains the more toxic and mobile hexavalent chromium (Cr(VI)). ipen.org
Cr(VI) compounds, such as chromate (CrO₄²⁻), are the typical forms found in industrial waste from activities like chrome plating. mdpi.com While Cr(VI) is highly soluble and mobile in water and soil, Cr(III) is less soluble and more readily binds to soil particles. nih.govresearchgate.net The speciation of chromium in contaminated sites is dynamic and influenced by the surrounding environmental conditions. For instance, under certain conditions, Cr(VI) can be reduced to the less harmful Cr(III), effectively immobilizing the chromium. mdpi.com Conversely, naturally occurring manganese oxides in soils can oxidize the less toxic Cr(III) back into the more hazardous Cr(VI). nih.gov The redox potential (Eh) of the soil is a key factor, with altered soil types potentially converting dangerous Cr(VI) into the more stable Cr(III). nih.gov
Table 1: Chromium Speciation in Various Environmental Conditions
| Chromium Species | Common Forms | Key Characteristics | Environmental Conditions Favoring this Species |
| Hexavalent Chromium (Cr(VI)) | Chromate (CrO₄²⁻), Dichromate (Cr₂O₇²⁻) | Highly soluble, mobile, and toxic. researchgate.netdcceew.gov.au | Oxidizing conditions, alkaline pH. mdpi.comresearchgate.net |
| Trivalent Chromium (Cr(III)) | Cr³⁺, Cr(OH)₂⁺, Cr(OH)₃ | Less soluble, less mobile, less toxic. nih.gov | Reducing (anaerobic) conditions, acidic pH. researchgate.net |
Role of Environmental Factors in this compound Stability and Mobility
The stability and mobility of this compound in the environment are not static but are influenced by a variety of chemical, physical, and biological factors. Although this compound has a low solubility in water, certain environmental conditions can enhance its dissolution, leading to the release of toxic lead (Pb²⁺) and hexavalent chromium (Cr(VI)) into soil and water systems. confex.comresearchgate.net
pH: Soil and water pH play a critical role. For example, increasing the acidity of rainwater has been shown to increase the mobilization of lead in contaminated soils. uvm.edu At a neutral pH of 7, lead is in equilibrium between Pb(II) and Pb(OH)⁺, which favors interactions with functional groups in organic matter, thereby reducing its mobility. mdpi.com
Presence of Other Chemicals: The application of road de-icing salts, such as sodium chloride (NaCl) and calcium chloride (CaCl₂), has been demonstrated to promote the dissolution of this compound. confex.com Experimental studies showed that CaCl₂ solutions were more effective at mobilizing lead from this compound than NaCl solutions. confex.com
Soil Composition:
Organic Matter: The presence of organic matter, like humic and fulvic acids, significantly affects lead mobility. researchgate.net High concentrations of organic matter can retain lead in the upper layers of the soil, reducing its leaching potential. mdpi.com However, dissolved organic matter (DOM) can also form complexes with lead, which can increase its concentration in pore water. nih.gov
Minerals: Iron (Fe) and manganese (Mn) oxides in soil can influence lead and chromium mobility. The reductive dissolution of these oxides can release lead. nih.govnih.gov Conversely, the adsorption or precipitation of Fe/Mn oxides can decrease the concentration of labile lead. nih.gov Clay minerals and other substances in soil can also limit the mobility of lead and chromium through processes like sorption and ion exchange. researchgate.net
Table 2: Influence of Environmental Factors on this compound
| Environmental Factor | Effect on this compound | Research Finding | Citation |
| **Road Salts (NaCl, CaCl₂) ** | Increases dissolution of PbCrO₄ | Solutions with 0.05 M to 0.25 M concentrations of NaCl and CaCl₂ promote the dissolution of this compound. | confex.comresearchgate.net |
| Soil pH | Affects lead mobility | Increasing acidity of rainwater enhances the mobilization of lead in contaminated soils. | uvm.edu |
| Organic Matter | Can decrease or increase lead mobility | High organic matter content can retain lead in soil, while dissolved organic matter can form mobile complexes with lead. | mdpi.comnih.gov |
| Fe/Mn Oxides | Influences lead release and sequestration | Reductive dissolution of Fe/Mn oxides can release lead, while their precipitation can decrease labile lead concentrations. | nih.govnih.gov |
Analytical Methodologies for Lead Chromate Detection and Quantification
Advanced Spectroscopic and Chromatographic Techniques
Modern analytical chemistry provides a suite of sophisticated instrumental methods for the elemental and molecular analysis of lead chromate (B82759). These techniques are essential for identifying the compound and quantifying its constituent elements, lead and chromium, even at trace levels.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Quantification
Inductively coupled plasma mass spectrometry (ICP-MS) is a powerful and highly sensitive technique for determining the elemental composition of a sample. It is considered a gold standard for the quantification of lead (Pb) and chromium (Cr) due to its exceptional detection power and wide dynamic range. researchgate.net In this method, the sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the constituent elements. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for precise quantification.
ICP-MS is widely applied for the analysis of trace elements in a variety of samples. researchgate.net For the analysis of lead chromate, the sample typically undergoes an acid digestion process to dissolve the compound and bring the lead and chromium into solution before introduction into the plasma. acs.org This technique offers very low detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, making it ideal for detecting minute quantities of lead and chromium contamination. nih.gov For instance, in the analysis of spices, ICP-MS has demonstrated detection limits as low as 0.001 mg/kg for lead. nih.gov
Research Findings on ICP-MS for Lead and Chromium Quantification:
| Matrix | Analyte | Detection Limit | Reference |
| Spice Powders | Lead (Pb) | 0.001 mg/kg | nih.gov |
| Spice Powders | Chromium (Cr) | Not specified | acs.org |
| Environmental Samples | Trace Elements | Low ppb to ppt range | researchgate.netanalytik-jena.com |
X-ray Fluorescence (XRF) Spectroscopy, including Portable XRF (pXRF) Applications
X-ray fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials. youtube.com It works by irradiating a sample with X-rays, which causes the atoms in the sample to emit secondary (or fluorescent) X-rays. youtube.comcontractlaboratory.com Each element produces a unique set of characteristic fluorescent X-rays, allowing for the identification and quantification of the elements present. contractlaboratory.com
A significant advancement in this technology is the development of portable XRF (pXRF) analyzers. These handheld devices allow for rapid, on-site screening of materials for heavy metals like lead. researchgate.netnih.govnih.gov pXRF has proven to be a valuable tool for field assessments, such as screening for this compound adulteration in spices or lead in soil. researchgate.netnih.gov The non-destructive nature of the technique is a key advantage, as it allows for the analysis of samples without altering them. contractlaboratory.com
Studies have shown a good correlation between pXRF and laboratory-based methods like ICP-MS for the determination of lead concentrations in various matrices. nih.govnih.govnih.gov For instance, in the analysis of spice powders, lead concentrations measured by pXRF were within 5% of those measured by ICP-MS. nih.govnih.gov While XRF is excellent for detecting the presence of lead and chromium, it cannot differentiate between different chemical forms or oxidation states of an element, such as distinguishing between hexavalent chromium (Cr(VI)) and other forms of chromium. getenviropass.com
Performance of pXRF in Lead Detection:
| Matrix | Analyte | Detection Limit | Accuracy (vs. ICP-MS) | Reference |
| Spice Powders | Lead (Pb) | 2 mg/kg | Within 5% | nih.govnih.gov |
| Dried Turmeric Roots | Lead (Pb) | Not specified | Within 24% | nih.govnih.gov |
| Soil | Lead (Pb) | Not specified | R-squared = 0.997 (vs. AA) | nih.gov |
Raman and Fourier Transform-Raman (FT-Raman) Spectroscopy for Material Identification
Raman spectroscopy is a powerful, non-destructive technique used for identifying molecules and characterizing their chemical structure. It involves shining a monochromatic light source (laser) on a sample and detecting the inelastically scattered light. The scattered light provides a unique vibrational "fingerprint" of the molecules present.
Fourier Transform-Raman (FT-Raman) spectroscopy is a variation of this technique that offers advantages such as reduced fluorescence interference. FT-Raman has been successfully employed for the rapid detection of this compound in various materials, including adulterated turmeric powder. researchgate.net Research has demonstrated that this compound exhibits a characteristic and intense Raman peak at approximately 840 cm⁻¹, which can be used for its identification and quantification. researchgate.net
The intensity of this characteristic peak can be correlated with the concentration of this compound in a sample. Studies have reported a limit of detection (LOD) of 0.6% for this compound in turmeric using a linear correlation of the 840 cm⁻¹ peak intensity, and an LOD of 0.5% when using a partial least squares regression (PLSR) model. researchgate.net This makes FT-Raman a promising screening technique for the rapid identification of this compound adulteration. researchgate.net
Key Raman Peak for this compound Identification:
| Compound | Characteristic Raman Peak (cm⁻¹) | Application | Reference |
| This compound | ~840 | Detection in turmeric powder | researchgate.net |
Laser-Induced Breakdown Spectrometry (LIBS) and Laser-Induced Fluorescence (LIF)
Laser-Induced Breakdown Spectrometry (LIBS) is a type of atomic emission spectroscopy that allows for rapid, qualitative, and quantitative elemental analysis of solids, liquids, and gases. researchgate.netyoutube.comspectroscopyonline.com The technique involves focusing a high-energy laser pulse onto the sample surface, which ablates a small amount of material and creates a high-temperature plasma. youtube.comspectroscopyonline.com As the plasma cools, the excited atoms and ions emit light at their characteristic wavelengths. This emitted light is collected and analyzed by a spectrometer to determine the elemental composition of the sample. youtube.com LIBS is known for its speed, minimal sample preparation, and ability to perform in-situ analysis. mdpi.com It has been applied to the analysis of lead in various materials, including soils and historical glasses. researchgate.netmdpi.com
Laser-Induced Fluorescence (LIF) is a highly sensitive and selective spectroscopic technique used for detecting atoms and molecules. edinst.comichroma.at In LIF, a tunable laser is used to excite a specific electronic transition of the target species. edinst.com The excited atoms or molecules then de-excite by emitting fluorescence at a longer wavelength. ichroma.at This fluorescence signal is directly proportional to the concentration of the analyte. edinst.com LIF can be used for the detection of heavy metals like lead. ykcs.ac.cn The technique can be made highly specific by using fluorescent probes that bind to the target metal, resulting in a change in the fluorescence signal. ykcs.ac.cn Combining LIBS with LIF (LIBS-LIF) can enhance the sensitivity and improve the limits of detection for trace elements like lead. researchgate.net
Total Reflection X-Ray Fluorescence Spectrometry (TXRF)
Total Reflection X-Ray Fluorescence (TXRF) is a highly sensitive analytical technique for the elemental analysis of trace and ultra-trace elements. spectroscopyeurope.commdpi.com It is a variant of energy-dispersive XRF where the incident X-ray beam strikes the sample, which is prepared as a thin film on a flat, polished carrier, at a very small angle (less than 0.1°). spectroscopyeurope.comnih.govbruker.com This grazing incidence results in total reflection of the X-ray beam, which significantly reduces the background noise from the sample carrier and enhances the fluorescence signal from the sample residue. nih.govbruker.com
TXRF offers several advantages, including the need for only a very small sample volume (in the microliter or microgram range), high sensitivity with detection limits in the parts-per-billion (ppb) range, and simultaneous multi-element detection. spectroscopyeurope.commdpi.comnih.govbruker.com The technique has been successfully applied to the simultaneous determination of lead and chromium in various samples, including marine organisms. nih.gov
Performance of TXRF for Lead and Chromium Detection:
| Analyte | Limit of Detection (LOD) (μg·L⁻¹) | Limit of Quantification (LOQ) (μg·L⁻¹) | Reference |
| Lead (Pb) | 1.573 | 5.242 | nih.gov |
| Chromium (Cr) | 0.709 | 2.363 | nih.gov |
Capillary Ion Electrophoresis for Chromate Detection
Capillary Electrophoresis (CE) is a powerful separation technique that separates ions based on their electrophoretic mobility in an electric field. nih.govfrontiersin.org In the context of this compound, CE is particularly useful for the detection and quantification of the chromate anion (CrO₄²⁻).
In a typical CE setup for anion analysis, a fused silica capillary is filled with a background electrolyte (BGE), and a voltage is applied across the capillary. nih.gov When a sample containing chromate is introduced, the negatively charged chromate ions migrate towards the positive electrode at a rate determined by their charge and size. Chromate itself is often used as a carrier electrolyte for the determination of other inorganic anions due to its strong UV absorbance, which is utilized for indirect detection. nih.govrsc.org For the direct detection of chromate, a UV detector can be used. The method can be optimized for the simultaneous determination of different chromium species, such as Cr(III) and Cr(VI) (as chromate), by using complexing agents to impart a charge on the Cr(III) ion. nih.gov
Rapid Screening and Field-Deployable Analytical Methods
Rapid and on-site detection of this compound is crucial for timely intervention in cases of adulteration and environmental contamination. Field-deployable methods offer the advantage of providing quick results without the need for extensive sample preparation or transportation to a laboratory.
Colorimetric Assays for Hexavalent Chromium as a Proxy for this compound
Colorimetric assays are a popular choice for rapid screening due to their simplicity, low cost, and visual result interpretation. Since this compound contains hexavalent chromium (Cr(VI)), methods targeting this ion can serve as an effective proxy for detecting this compound adulteration, especially when it is the suspected primary source of contamination. nih.govacs.org
The most widely used colorimetric method for hexavalent chromium is based on its reaction with 1,5-diphenylcarbazide (DPC) in an acidic solution. lovibond.comthaiscience.infoepa.govresearchgate.net In this reaction, hexavalent chromium oxidizes the diphenylcarbazide to diphenylcarbazone, and the resulting chromium(III) ions form a distinct red-violet or purple-colored complex with the diphenylcarbazone. lovibond.comresearchgate.netmerckmillipore.commst.dk The intensity of this color is proportional to the concentration of hexavalent chromium in the sample and can be measured using a spectrophotometer at approximately 540 nm or visually compared against color standards. lovibond.comepa.govjascoinc.com
This method is highly sensitive and is the basis for many commercially available test kits for water analysis. mst.dk It has been adapted for field use in screening spices, such as turmeric, for this compound adulteration. nih.govnih.gov For instance, a simple test involves treating a spice sample with the DPC reagent; a color change indicates the presence of hexavalent chromium and, by extension, likely this compound adulteration. nih.govacs.org However, the detection limits can vary based on the sample matrix. In one study, color development was observed in dried turmeric roots with lead concentrations exceeding 5–70 mg/kg, while in spice powders, the threshold was higher, around 1000 mg/kg. nih.govnih.govresearchgate.net The method was found to be ineffective for spice-salt mixtures. nih.govresearchgate.net
While generally robust, the DPC method can have interferences. High concentrations of other heavy metals like molybdenum and mercury can also react with the reagent, though the color intensity is much lower than that produced by chromium. epa.gov Vanadium is a strong interferent, but its presence at concentrations up to ten times that of chromium may not cause significant issues. epa.gov
Performance of Diphenylcarbazide (DPC) Colorimetric Method for Cr(VI)
| Parameter | Description | Reference |
|---|---|---|
| Principle | Reaction of Cr(VI) with 1,5-diphenylcarbazide in acid to form a red-violet complex. | lovibond.comepa.govmerckmillipore.com |
| Wavelength for Measurement | ~540 nm | epa.gov |
| Application Range (Water) | 0.05 to 2.0 mg/L; can be extended up to 50 mg/L. | epa.govmerckmillipore.com |
| Detection Limit (Spices) | ~5–70 mg/kg Pb in dried turmeric roots; ~1000 mg/kg Pb in spice powders. | nih.govnih.gov |
| Potential Interferences | Hexavalent molybdenum, mercury salts, and vanadium. | epa.gov |
Development of Biosensors and Microcantilever Sensors for Environmental Monitoring
Emerging technologies such as biosensors and microcantilever sensors offer promising avenues for the rapid, sensitive, and selective detection of heavy metals like lead and chromium in the environment. ijrst.comjraragra.in These devices are being developed for portability and real-time monitoring, making them ideal for field applications. ijrst.com
Biosensors are analytical devices that combine a biological recognition element (e.g., enzymes, proteins, DNA, or whole cells) with a transducer to convert a biological response into a measurable signal. jraragra.in For heavy metal detection, biosensors often rely on the inhibitory effect of the metal on enzyme activity or the specific binding of the metal to a biological molecule. jraragra.inucj.org.ua Whole-cell bioreporters have been developed to detect bioavailable chromate. nih.gov These sensors use microorganisms engineered with a chromate-responsive promoter fused to a reporter gene, such as the gene for green fluorescent protein (GFP). nih.gov When chromate is present, the promoter is activated, leading to the expression of GFP, which can be quantified by measuring fluorescence. nih.gov Similarly, DNAzyme-based biosensors have been utilized for the colorimetric sensing of lead ions. ucj.org.ua
Microcantilever sensors are highly sensitive mechanical sensors that can detect minute changes in mass or surface stress. ijrst.com The basic principle involves a tiny, flexible beam (the cantilever) that is coated with a substance that specifically binds to the target analyte. nih.gov When the target metal ions bind to this functionalized surface, it causes the cantilever to bend due to changes in surface stress. ijrst.comnih.gov This bending is typically detected by a laser beam reflected off the cantilever's surface onto a position-sensitive detector. ijrst.com Researchers have demonstrated the use of microcantilevers functionalized with metal-binding proteins to detect heavy metal ions like mercury (Hg²⁺) and zinc (Zn²⁺). nih.govresearchgate.net Another approach involves creating self-assembled monolayers on the cantilever surface to selectively capture target ions, as demonstrated for the detection of cadmium (Cd(II)). nih.gov While these sensors have shown high sensitivity for various heavy metals, their specific application for this compound requires further development to ensure selectivity for both lead and hexavalent chromium. researchgate.netnih.gov
Emerging Sensor Technologies for Heavy Metal Detection
| Sensor Type | Principle of Operation | Example Application | Reference |
|---|---|---|---|
| Whole-Cell Biosensor | Uses a microorganism with a metal-responsive promoter linked to a reporter gene (e.g., GFP) to detect bioavailable metal. | Detection of bioavailable chromate in water samples. | nih.gov |
| DNAzyme Biosensor | Utilizes DNA enzymes (DNAzymes) that specifically interact with target ions, leading to a colorimetric or electrochemical signal. | Colorimetric detection of lead (Pb²⁺) ions. | ucj.org.ua |
| Protein-Functionalized Microcantilever | A micro-beam coated with a metal-binding protein bends when it captures target metal ions, which is detected optically. | Detection of mercury (Hg²⁺) and zinc (Zn²⁺) ions. | nih.govresearchgate.net |
| Chemiresistor Microcantilever | A functionalized microcantilever with a piezoresistive element changes its resistance upon binding with target ions. | Ultrasensitive detection of cadmium (Cd²⁺) in groundwater. | nih.gov |
Methods for Trace Analysis and Speciation in Complex Matrices
Analyzing this compound at trace levels and determining the specific chemical forms (speciation) of lead and chromium are critical for assessing health risks and understanding environmental fate. This is particularly challenging in complex matrices like food and biological or environmental samples, which require more sophisticated laboratory techniques.
Detection in Food Products (e.g., Spices) and Adulteration Analysis
The intentional adulteration of spices, particularly turmeric, with this compound to enhance its yellow color is a significant public health concern. acs.orgresearchgate.net Several analytical methods are employed to detect and quantify this adulterant.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is considered a gold standard laboratory technique for determining the concentration of lead and chromium in spices. nih.govacs.org This method involves digesting the sample with acid to dissolve the metals, followed by analysis. nih.gov ICP-MS offers very low detection limits and high accuracy, making it suitable for trace analysis. brooksapplied.com The molar ratio of lead to chromium can also be calculated from ICP-MS data to confirm if this compound (PbCrO₄) is the likely source of contamination, as the ratio should be approximately 1:1. nih.govpureearth.org
Portable X-ray Fluorescence (pXRF) analysis is a non-destructive and rapid field method that has proven effective for screening spices. nih.govnih.govacs.org The pXRF analyzer bombards the sample with X-rays, causing the elements within it to emit characteristic secondary X-rays, which are then detected. nih.gov Studies have shown a strong correlation between pXRF and ICP-MS results for lead concentrations in spice powders. nih.govnih.gov pXRF can analyze samples directly through plastic bags with a detection limit for lead as low as 2 mg/kg in spice powders, which is comparable to many national food standards. nih.govnih.govresearchgate.net
Raman Spectroscopy is another promising technique for detecting this compound in spices like turmeric. researchgate.netwur.nl This method provides information about the chemical structure of a substance. A study using Fourier transform-Raman (FT-Raman) spectroscopy was able to identify this compound by its characteristic spectral peak at 840 cm⁻¹. researchgate.netwur.nl The limit of detection (LOD) was found to be 0.6% using a linear correlation and 0.5% with a partial least squares regression model. researchgate.netwur.nl
Other methods that have been explored include X-ray Powder Diffraction (XRD) , which can identify the crystalline structure of this compound in turmeric powder with a detection limit of 0.5%. researchgate.net
Comparison of Analytical Methods for this compound in Spices
| Method | Principle | Typical Use | Detection Limit (LOD) | Reference |
|---|---|---|---|---|
| ICP-MS | Measures mass-to-charge ratio of ions generated in plasma. | Laboratory confirmation, trace quantification. | Very low (ng/L or µg/kg range). | nih.govacs.orgbrooksapplied.com |
| pXRF | Detects characteristic X-rays emitted from elements. | Field screening, rapid detection. | ~2 mg/kg for Pb in spice powders. | nih.govnih.govresearchgate.net |
| FT-Raman Spectroscopy | Measures vibrational modes of molecules. | Laboratory screening, chemical identification. | 0.5% - 0.6% (w/w) this compound in turmeric. | researchgate.netwur.nl |
| X-ray Powder Diffraction (XRD) | Identifies crystalline phases based on diffraction patterns. | Laboratory confirmation of chemical form. | 0.5% this compound in turmeric. | researchgate.net |
Analysis of Occupational and Environmental Samples (Air, Urine, Blood, Soil)
Monitoring lead and chromium in occupational and environmental settings is essential for protecting human health. The choice of analytical method depends on the sample matrix and the required sensitivity.
Occupational Samples: Worker exposure to lead is often monitored by analyzing air, blood, and urine samples. The National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA) provide standardized methods for this purpose. osha.gov
Air: Airborne lead particulates are collected on filters using personal sampling pumps. airmet.com.auresearchgate.net The samples are then typically analyzed in a laboratory using techniques like Flame Atomic Absorption Spectroscopy (AAS), Graphite Furnace AAS (GFAAS), or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES). osha.gov
Blood and Urine: Biological monitoring of lead in blood and urine is a common practice to assess a worker's body burden. NIOSH Method 8003, for example, uses GFAAS for this analysis. osha.gov
Environmental Samples: The analysis of environmental samples often requires speciation to distinguish between the less toxic trivalent chromium (Cr(III)) and the more toxic hexavalent chromium (Cr(VI)). brooksapplied.comresearchgate.net
Soil and Sediment: The total chromium concentration can be determined using methods like AAS after acid digestion. tandfonline.com To determine the Cr(VI) concentration, a specific extraction procedure using a reagent like sodium carbonate is employed, followed by analysis of the extract using GFAAS or a colorimetric method. tandfonline.com Microwave-assisted extraction can be used to speed up the sample preparation process. tandfonline.com
Water: Chromium speciation in water is critical. brooksapplied.com While colorimetric methods are useful for screening, more advanced techniques like ion chromatography coupled with ICP-MS (IC-ICP-MS) provide highly sensitive and accurate separation and quantification of Cr(III) and Cr(VI). brooksapplied.com This method allows for detection at ultra-low levels (ng/L) even in complex water matrices. brooksapplied.com
Analytical Methods for Lead and Chromium in Various Matrices
| Sample Matrix | Analyte(s) | Analytical Method(s) | Reference |
|---|---|---|---|
| Workplace Air | Lead | Flame AAS, GFAAS, ICP-AES | osha.gov |
| Blood / Urine | Lead | Graphite Furnace AAS (GFAAS) | osha.gov |
| Soil / Sediment | Total Cr / Cr(VI) Speciation | F-AAS (Total Cr); GF-AAS after extraction (Cr(VI)) | tandfonline.com |
| Water | Cr(III) / Cr(VI) Speciation | Ion Chromatography-ICP-MS (IC-ICP-MS), DPC Colorimetry | merckmillipore.combrooksapplied.com |
Remediation Strategies for Lead Chromate Contamination
Chemical Remediation Approaches
Chemical remediation techniques for lead chromate (B82759) contamination focus on altering the chemical properties of the contaminants to reduce their toxicity and mobility. These methods are often effective and can be implemented relatively quickly. The core chemical strategies involve the reduction of hexavalent chromium to its less harmful trivalent state and the precipitation of both lead and chromium to immobilize them within the contaminated matrix.
The reduction of the highly toxic and mobile hexavalent chromium (Cr(VI)) to the less toxic and less mobile trivalent chromium (Cr(III)) is a critical step in the chemical remediation of lead chromate. This transformation significantly decreases the environmental risk, as Cr(III) is more stable and readily precipitates out of solution under neutral to alkaline conditions.
Several chemical reducing agents have been effectively employed for this purpose. Common reductants include sulfur-based compounds such as sulfur dioxide, sodium bisulfite, and sodium metabisulfite. These agents are frequently used in treating industrial wastewater containing hexavalent chromium. Another effective reducing agent is ferrous sulfate (B86663), which is often readily available as a by-product from other industrial processes.
In recent years, zero-valent iron (ZVI) has gained prominence as a powerful and environmentally friendly reducing agent for Cr(VI). ZVI can be used in permeable reactive barriers (PRBs), where contaminated groundwater flows through a zone containing iron filings, allowing for the in-situ reduction of hexavalent chromium.
The effectiveness of these reducing agents is often dependent on the pH of the contaminated medium. Acidic conditions generally favor the reduction of Cr(VI). For instance, the reaction with sulfur dioxide and sodium bisulfite proceeds rapidly at a pH between 2 and 3.
Table 1: Chemical Reducing Agents for Hexavalent Chromium
| Reducing Agent | Typical Application | Optimal pH | Key Findings |
|---|---|---|---|
| Sulfur Dioxide (SO₂) | Industrial Wastewater | 2.0-3.0 | Rapid reduction of Cr(VI) to Cr(III). |
| Sodium Bisulfite (NaHSO₃) | Industrial Wastewater | 2.0-3.0 | Commonly used for treating effluents from industries like electroplating. |
| Ferrous Sulfate (FeSO₄) | Soil and Groundwater | Acidic to Neutral | Effective in both in-situ and ex-situ applications. |
Once hexavalent chromium has been reduced to trivalent chromium, the next step in chemical remediation is to immobilize both the Cr(III) and the lead (Pb(II)) present from the this compound. Precipitation is the primary mechanism for achieving this immobilization. By converting the dissolved metal ions into insoluble solid forms, their mobility in the environment is significantly reduced, preventing them from leaching into groundwater or being taken up by plants.
The most common approach for precipitating Cr(III) is through the addition of an alkali, such as lime (calcium hydroxide) or sodium hydroxide (B78521), to raise the pH. At a pH of 8 or higher, trivalent chromium precipitates as chromium hydroxide (Cr(OH)₃), a non-toxic and insoluble compound.
For lead, precipitation can also be achieved by adjusting the pH. Lead hydroxide (Pb(OH)₂) begins to precipitate at a pH above 6. Furthermore, lead can be effectively immobilized by the addition of phosphate-containing compounds, which form highly stable and insoluble lead phosphate (B84403) minerals, such as pyromorphite (Pb₅(PO₄)₃Cl).
In the context of this compound remediation, a sequential or simultaneous precipitation process can be employed. After the reduction of Cr(VI), the pH of the contaminated medium can be adjusted to a level that co-precipitates both chromium hydroxide and lead hydroxide. This dual immobilization is a key advantage of chemical precipitation techniques.
Table 2: Precipitation Agents for Lead and Chromium Immobilization
| Precipitating Agent | Target Contaminant(s) | Mechanism | Resulting Precipitate |
|---|---|---|---|
| Lime (Calcium Hydroxide) | Cr(III), Pb(II) | pH adjustment | Chromium Hydroxide (Cr(OH)₃), Lead Hydroxide (Pb(OH)₂) |
| Sodium Hydroxide | Cr(III), Pb(II) | pH adjustment | Chromium Hydroxide (Cr(OH)₃), Lead Hydroxide (Pb(OH)₂) |
Bioremediation Technologies
Bioremediation offers an environmentally friendly and often cost-effective alternative to traditional chemical methods for treating this compound contamination. These technologies harness the metabolic processes of microorganisms to detoxify and immobilize heavy metals. For this compound, bioremediation strategies target both the reduction of hexavalent chromium and the sequestration of lead ions.
Microorganisms have evolved various mechanisms to interact with and tolerate heavy metals, and these mechanisms can be exploited for remediation purposes. The primary microbial strategies for addressing lead and chromium contamination include:
Biosorption: This is a passive process where metal ions bind to the surface of the microbial biomass. The cell walls of bacteria, fungi, and algae contain various functional groups (e.g., carboxyl, hydroxyl, phosphate) that can attract and sequester dissolved lead and chromium ions.
Bioprecipitation: Microorganisms can alter the chemical conditions of their immediate environment, leading to the precipitation of metals. For instance, some bacteria can produce metabolic byproducts that increase the local pH, causing the precipitation of lead and chromium as hydroxides.
Biomineralization: This process involves the microbial formation of stable mineral precipitates. For example, some bacteria can produce phosphate, leading to the formation of insoluble lead phosphate minerals, effectively immobilizing the lead.
Bioaccumulation: This is an active process where metal ions are transported into the microbial cells and sequestered internally. This requires the microorganism to be alive and metabolically active.
A diverse range of microorganisms has been investigated for their potential to remediate lead and chromium contamination.
Bacteria: Various bacterial species have demonstrated the ability to reduce hexavalent chromium to its trivalent form. Some bacteria can also effectively remove lead from aqueous solutions through biosorption and bioaccumulation.
Fungi: Fungal biomass, often available as a byproduct of fermentation industries, has shown significant potential as a biosorbent for both lead and chromium. The cell walls of fungi are rich in chitin and other polymers that provide ample binding sites for heavy metals.
Microalgae: Microalgae are photosynthetic microorganisms that can also be effective in removing heavy metals from contaminated water. They can employ both biosorption on their cell surfaces and bioaccumulation within their cells.
Table 3: Microorganisms Used in Lead and Chromium Bioremediation
| Microorganism Type | Examples | Remediation Mechanism(s) | Key Findings |
|---|---|---|---|
| Bacteria | Bacillus sp., Pseudomonas sp. | Cr(VI) reduction, Biosorption, Bioaccumulation | Effective in reducing Cr(VI) and sequestering lead. |
| Fungi | Aspergillus sp., Rhizopus sp. | Biosorption | High biosorption capacity for both lead and chromium. |
To improve the efficiency and specificity of microbial remediation, molecular and genetic engineering techniques are being explored. These approaches aim to enhance the natural capabilities of microorganisms to tolerate and detoxify heavy metals.
One promising strategy is to overexpress genes that are involved in metal resistance and sequestration. For example, genes encoding for metallothioneins, which are metal-binding proteins, can be introduced into bacteria to enhance their capacity for bioaccumulation. oup.com Similarly, genes responsible for the enzymatic reduction of hexavalent chromium can be identified and transferred to more robust microbial strains. nih.gov
Genetic engineering can also be used to modify the surface properties of microorganisms to improve their biosorption capabilities. By altering the expression of surface proteins or polysaccharides, the number of binding sites for lead and chromium can be increased.
These advanced molecular techniques hold the potential to develop highly efficient and tailored microbial solutions for the remediation of this compound contamination. oup.com
Phytoremediation Techniques for Contaminated Soils
Phytoremediation is an environmentally sustainable and cost-effective approach that utilizes plants to extract, sequester, or detoxify contaminants from soil and water. mdpi.com For soils contaminated with this compound, several phytoremediation strategies can be employed, primarily focusing on the individual components, lead (Pb) and chromium (Cr). These techniques include phytoextraction, rhizofiltration, and phytostabilization. nih.gov
Phytoextraction involves the uptake of contaminants by plant roots and their translocation and accumulation in the harvestable aerial parts of the plant. nih.gov This method is particularly useful for removing heavy metals from the soil. mdpi.com Plant species that are effective for phytoextraction are known as hyperaccumulators. Species from the Brassicaceae family, such as Brassica juncea (Indian mustard), have demonstrated significant potential for accumulating both lead and chromium. nih.govforagerone.com Research has shown that Brassica juncea can accumulate high concentrations of these metals in its shoots, which can then be harvested and safely disposed of, gradually reducing the concentration of this compound in the soil. nih.govforagerone.com The efficiency of phytoextraction can be enhanced by the use of chelating agents like EDTA, which increase the bioavailability of lead in the soil, making it more accessible for plant uptake. researchgate.netnih.gov
Rhizofiltration is a technique that uses plant roots to absorb, concentrate, and precipitate contaminants from water and saturated soils. nih.gov This method is particularly suitable for treating contaminated groundwater or surface water that is in contact with this compound-contaminated soil. Terrestrial plants with extensive fibrous root systems are often used for this purpose. mdpi.com The roots of plants such as sunflower (Helianthus annuus) and various grasses can effectively adsorb lead and chromium from the soil solution onto their root surfaces, thereby preventing the migration of these contaminants. researchgate.net
Phytostabilization aims to reduce the mobility and bioavailability of contaminants in the soil, thereby minimizing their entry into the food chain and preventing their spread to other areas. nih.gov This is achieved by using plants that can tolerate high concentrations of heavy metals and immobilize them in the rhizosphere (the soil region directly influenced by root secretions). nih.gov Certain plant species can alter the chemical properties of the soil, such as pH, which can lead to the precipitation of lead and chromium, making them less available for uptake. Dense groundcover plants can also help to prevent soil erosion and the dispersal of contaminated dust. scirp.org
Below is a table summarizing research findings on the phytoremediation of lead and chromium.
| Phytoremediation Technique | Plant Species | Metal(s) | Key Findings |
| Phytoextraction | Brassica juncea (Indian Mustard) | Pb, Cr | Demonstrated significant accumulation of lead and chromium in its aerial parts. nih.gov Efficiency can be enhanced with chelating agents. researchgate.net |
| Phytoextraction | Helianthus annuus (Sunflower) | Pb | Effective in accumulating lead, especially when soil is treated with EDTA to increase lead bioavailability. nih.gov |
| Phytoextraction | Vigna unguiculata (Cowpea) | Pb | Showed good potential for lead accumulation and immobilization in a study on contaminated soil. nih.gov |
| Rhizofiltration | Terrestrial plants with fibrous roots | Pb, Cr | Plant roots can absorb, retain, and precipitate lead and chromium from the soil solution. mdpi.comnih.gov |
| Phytostabilization | Various metal-tolerant grasses | Pb, Cr | Reduces the mobility of metals in the soil through root action and by preventing soil erosion. nih.govscirp.org |
Advanced Oxidation Processes and Photocatalytic Degradation for Water Treatment
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water through the generation of highly reactive hydroxyl radicals (•OH). wikipedia.org These radicals are powerful oxidizing agents that can degrade a wide range of contaminants into less harmful substances. wikipedia.orgmdpi.com For water contaminated with this compound, AOPs can be employed to address the toxicity of both lead and hexavalent chromium.
Several AOPs have been investigated for the treatment of heavy metal-contaminated water, including ozonation, Fenton and photo-Fenton processes, and photocatalysis. wikipedia.org
Photocatalysis is a particularly promising AOP that utilizes a semiconductor photocatalyst and a light source (such as UV or visible light) to generate hydroxyl radicals. nih.gov When the photocatalyst is illuminated with light of sufficient energy, it generates electron-hole pairs. These charge carriers can then react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, which can oxidize pollutants. nih.gov
Interestingly, this compound itself can act as a photocatalyst under visible light. orientjchem.org Studies have shown that this compound can be used to degrade organic dyes in wastewater. researchgate.net This process involves the excitation of this compound particles by light, leading to the generation of electron-hole pairs that can participate in redox reactions to degrade pollutants. The efficiency of this process is influenced by factors such as pH, the concentration of the contaminant, the amount of this compound, and the intensity of the light. researchgate.net
The photocatalytic degradation of pollutants using this compound can be influenced by various operational parameters. The table below summarizes the effect of these parameters on the degradation rate.
| Parameter | Effect on Degradation Rate | Optimal Condition (Example) |
| pH | Increases up to an optimal point, then decreases. | pH 9.0 for Brilliant Green dye degradation. |
| Catalyst Amount | Increases with amount up to a certain point, then becomes constant. | 0.10 g for Brilliant Green dye degradation. |
| Light Intensity | Increases with increasing light intensity. researchgate.net | Higher intensity generally leads to a higher rate of degradation. researchgate.net |
| Contaminant Concentration | Rate generally decreases with increasing initial concentration. researchgate.net | Lower concentrations are degraded more efficiently. researchgate.net |
While this compound can act as a photocatalyst, its application in water treatment is complex due to its own toxicity. The primary goal of remediation is to remove lead and chromium from the water. Therefore, AOPs using other, more benign photocatalysts like titanium dioxide (TiO₂) are more commonly studied for the removal of lead and chromium from wastewater. nih.gov In such systems, the photocatalytic process can facilitate the reduction of Cr(VI) to the less toxic Cr(III) and the precipitation of lead as lead hydroxide.
Soil Stabilization and Immobilization Methods (e.g., Biochar, Activated Carbon)
Soil stabilization and immobilization are in-situ remediation techniques that aim to reduce the mobility and bioavailability of heavy metals in the soil, thereby minimizing the risk of their transfer to plants, groundwater, and the surrounding environment. epa.gov This is achieved by adding amendments to the soil that can adsorb, precipitate, or complex the contaminants. For this compound contamination, these methods focus on locking the lead and chromium in a less soluble and less toxic form.
Biochar , a carbon-rich material produced from the pyrolysis of biomass, has emerged as a highly effective amendment for the immobilization of lead in contaminated soils. mdpi.comnih.gov The high surface area, porous structure, and presence of various functional groups on biochar surfaces enable it to adsorb lead ions. researchgate.net The application of biochar to lead-contaminated soil has been shown to increase soil pH, which can lead to the precipitation of lead as lead carbonates and hydroxides, further reducing its mobility. mdpi.com The effectiveness of biochar in immobilizing lead depends on the feedstock used to produce it and the pyrolysis temperature. nih.gov
Activated carbon is another carbon-based material with a highly porous structure and a large surface area, making it an excellent adsorbent for a wide range of contaminants, including heavy metals. mdpi.com When applied to soil, activated carbon can effectively bind lead, reducing its availability for plant uptake. mdpi.commdpi.com Studies have shown that activated carbon can be more efficient than other materials like brown coal in immobilizing metals in soil. mdpi.com The mechanisms of lead immobilization by activated carbon include adsorption, ion exchange, and surface precipitation. mdpi.comresearchgate.net
The following table presents data on the effectiveness of biochar and activated carbon in immobilizing lead in soil.
| Amendment | Feedstock/Type | Application Rate | Lead Immobilization Efficiency | Reference |
| Biochar | Vegetable Waste | 5% (w/w) | 87% | nih.gov |
| Biochar | Red Pepper Stalk (in CO₂) | 2.5% (w/w) | High (0.09 mg kg⁻¹ g⁻¹ biochar) | nih.gov |
| Biochar and Lime | Combination | 4% Biochar, 4% Lime | 96.24% (for water-soluble lead) | ieda.org.cn |
| Activated Carbon | Aspen Wood | 10% | 71% | mdpi.comresearchgate.net |
Both biochar and activated carbon can significantly reduce the leachability and plant uptake of lead from this compound-contaminated soils, offering a long-term and cost-effective remediation strategy. epa.gov
Regulatory Frameworks, Occupational Health, and Public Health Implications of Lead Chromate
Evolution of Regulatory Policies for Lead Chromate (B82759) Control
The regulatory journey of lead chromate is deeply intertwined with the broader history of controlling lead and chromium compounds, both of which are recognized for their toxicity.
Historical Perspectives on Lead and Chromate Regulation in Paints and Industrial Applications
The dangers of lead, particularly in paint, have been acknowledged for over a century. wikipedia.org As early as 1904, the risks of lead-containing paint were being reported, with some European countries banning its interior use in the early 20th century. wikipedia.orgidc-online.com In the United States, a voluntary industry standard to limit lead in interior paints was adopted in 1955. nih.gov The landmark Lead-Based Paint Poisoning Prevention Act of 1971 marked a significant federal step, prohibiting lead-based paint in residential structures built or rehabilitated with federal assistance. nih.govtaylorresearchgroup.com This was followed by the Consumer Product Safety Commission's (CPSC) ban on lead-based paint in residential properties, toys, and furniture in 1977. wikipedia.orgvertenviro.com
Regulations for chromate compounds, particularly the highly toxic hexavalent chromium (Cr(VI)) found in this compound, have also seen a progressive tightening. These compounds have been widely used not just as pigments but also for their anti-corrosive properties in various industrial applications. airmet.com.auvest.services The recognition of Cr(VI) as a carcinogen has been a primary driver for stricter controls. airmet.com.auosha.gov
International and National Regulatory Standards for this compound
A number of international and national bodies have established standards to control exposure to this compound. These regulations address both the lead and the hexavalent chromium components of the compound.
In the United States, several agencies play a key role:
Occupational Safety and Health Administration (OSHA): OSHA has set a permissible exposure limit (PEL) for hexavalent chromium at 5.0 micrograms per cubic meter of air (µg/m³) as an 8-hour time-weighted average (TWA), with an action level of 2.5 µg/m³. sterc.org For lead, the PEL is 50 µg/m³ as an 8-hour TWA. nj.govcdc.gov If a work shift exceeds 8 hours, the lead PEL is adjusted. cdc.gov
Environmental Protection Agency (EPA): The EPA has taken significant steps to reduce lead exposure, including the Lead-Based Paint Hazard Reduction Act of 1992, which focuses on mitigating lead hazards in older homes. vertenviro.com The agency also established the Renovation, Repair, and Painting Rule, requiring lead-safe work practices. nih.gov
American Conference of Governmental Industrial Hygienists (ACGIH): The ACGIH provides recommendations for occupational exposure limits, known as Threshold Limit Values (TLVs). For lead and its inorganic compounds, the TLV is 0.05 mg/m³ as an 8-hour TWA. nj.gov For hexavalent chromium, the TLV is 0.0002 mg/m³ as an inhalable particulate matter, with a short-term exposure limit (STEL) of 0.0005 mg/m³. osha.govhaz-map.com
The European Union has also implemented stringent regulations. Under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, this compound is classified as a substance of very high concern and its use is subject to authorization. toxicslink.orgchemicalsframework.org The EU has also banned lead paint through the Restriction of Hazardous Substances Directive (RoHS). wikipedia.org
Occupational Exposure Limits for Lead and Hexavalent Chromium
| Agency/Organization | Substance | Exposure Limit (8-hour TWA) | Notes |
|---|---|---|---|
| OSHA (US) | Lead | 50 µg/m³ | PEL is adjusted for work shifts longer than 8 hours. cdc.gov |
| OSHA (US) | Hexavalent Chromium | 5 µg/m³ | Action Level of 2.5 µg/m³. sterc.org |
| ACGIH (US) | Lead | 0.05 mg/m³ | - |
| ACGIH (US) | Hexavalent Chromium | 0.0002 mg/m³ | Inhalable particulate matter. STEL of 0.0005 mg/m³. osha.govhaz-map.com |
| NIOSH (US) | Lead | 0.05 mg/m³ | Recommended Exposure Limit (REL) for a 10-hour workshift. nj.gov |
| NIOSH (US) | Hexavalent Chromium | 0.0002 mg/m³ | REL for an 8-hour workshift. nj.gov |
Impact of Regulatory Changes on this compound Production and Use
The implementation of stricter regulations has had a significant impact on the production and use of this compound. In many developed countries, its use in consumer products like decorative paints has been largely phased out. wikipedia.orgipen.org This has led to a shift in the pigment industry towards developing safer, alternative pigments. inkworldmagazine.commandarorganics.com
However, the use of this compound persists in some industrial applications and in countries with less stringent regulations. ipen.orgfrontiersin.org The global nature of the pigment industry means that challenges remain in ensuring a complete transition away from this hazardous compound. inkworldmagazine.com Regulatory pressures, particularly from frameworks like REACH in the EU, continue to drive innovation and the adoption of more sustainable practices in the colorants industry. inkworldmagazine.comrscolorant.com
Occupational Exposure Assessment and Management
Given the severe health risks, assessing and managing occupational exposure to this compound is critical in industries where it is still used.
Monitoring Strategies for Hexavalent Chromium Exposure in Industrial Settings
Biological monitoring is a key strategy for assessing a worker's exposure to hexavalent chromium. This typically involves analyzing bodily fluids for the presence of chromium.
Urinary Chromium: Measuring chromium levels in urine is the most common method for biological exposure monitoring. safeworkaustralia.gov.au Urine samples are typically collected at the end of a work shift and at the end of the work week to assess recent and accumulated exposure. safeworkaustralia.gov.auhsl.gov.uk The American Conference of Governmental Industrial Hygienists (ACGIH) has established a Biological Exposure Index (BEI) for hexavalent chromium in urine, which is an increase of 9.9 mcg/L between pre-shift and post-shift collections and an end-of-shift concentration above 24.9 mcg/L at the end of the work week. mayocliniclabs.comtestcatalog.org It's important to note that urinary chromium levels reflect exposure over the preceding one to two days. cdc.gov
Blood Chromium: Blood testing can provide more specific information about the systemic availability of chromium. nih.gov Hexavalent chromium can enter red blood cells, while trivalent chromium (a less toxic form) cannot. safeworkaustralia.gov.au Therefore, measuring chromium levels within red blood cells can be a more specific indicator of Cr(VI) exposure. safeworkaustralia.gov.aucdc.gov Plasma chromium levels, on the other hand, reflect total chromium exposure. nih.govcdc.gov
Biomonitoring Methods for Hexavalent Chromium Exposure
| Method | Sample Type | What it Measures | Key Considerations |
|---|---|---|---|
| Urinary Chromium | Urine | Recent exposure to chromium. cdc.gov | Most widely used method. safeworkaustralia.gov.au Levels can be influenced by diet and smoking. safeworkaustralia.gov.au |
| Blood Chromium (Red Blood Cells) | Blood | Specific exposure to hexavalent chromium (Cr(VI)). safeworkaustralia.gov.aucdc.gov | Reflects exposure over the lifespan of red blood cells (approx. 120 days). cdc.gov |
| Blood Chromium (Plasma) | Blood | Total systemic chromium exposure. nih.govcdc.gov | Indicates the amount of chromium circulating in the bloodstream. |
Risk Assessment and Control Measures in this compound Handling Industries
A systematic approach to risk assessment is fundamental to protecting workers. This involves identifying hazards, evaluating the extent of exposure, and implementing control measures. vest.servicesjespear.com
Risk Assessment:
Exposure Monitoring: Regular air monitoring is essential to determine if workers' exposures are below the established occupational exposure limits. jespear.comsaif.com OSHA requires initial monitoring and periodic monitoring if exposures are at or above the action level. saif.com
Health Surveillance: Medical surveillance programs are required for workers exposed above the action level. sterc.org This includes physical examinations focusing on the skin, respiratory tract, and potential effects on the nervous system and kidneys. sterc.orgnj.gov
Control Measures: A hierarchy of controls is used to mitigate exposure:
Elimination/Substitution: The most effective measure is to replace this compound with safer alternatives. airmet.com.au
Engineering Controls: These are physical changes to the workplace to reduce exposure. Examples include:
Enclosed systems for handling and mixing pigments. industrialchemicals.gov.au
Local exhaust ventilation to capture dust and fumes at the source. airmet.com.auvest.services
Wet methods to suppress dust generation. vest.servicescdc.gov
Administrative Controls: These are changes in work practices and policies. Examples include:
Employee training on the hazards of this compound and safe handling procedures. vest.servicesint-enviroguard.com
Establishing designated hygiene areas for changing clothes and washing to prevent take-home contamination. int-enviroguard.com
Regular housekeeping to prevent the accumulation of this compound dust. int-enviroguard.com
Personal Protective Equipment (PPE): This is the last line of defense when other controls are not sufficient. PPE for handling this compound includes:
Respirators to prevent inhalation of dust. vest.servicesilo.org
Chemical-resistant gloves and protective clothing to prevent skin contact. airmet.com.auilo.org
Safety goggles to protect the eyes. ilo.org
By implementing a robust combination of these risk assessment and control measures, industries can significantly reduce the health risks associated with handling this compound.
Health Surveillance and Medical Monitoring Programs for Exposed Workers
Occupational exposure to this compound necessitates robust health surveillance and medical monitoring programs to protect workers from the compound's toxic effects. Regulatory bodies like the Occupational Safety and Health Administration (OSHA) in the United States have established standards for workplaces where employees are exposed to lead and hexavalent chromium, the primary components of this compound. osha.govcdc.gov These programs are critical for the early detection of adverse health effects and for ensuring that workplace controls are effective.
A comprehensive medical surveillance program for workers exposed to this compound typically includes several key components, mandated when airborne concentrations of lead exceed the action level of 30 micrograms per cubic meter of air (30 µg/m³) over an 8-hour time-weighted average. umich.edunih.govcdc.gov
Key Components of Medical Surveillance Programs:
Initial Medical Examination: A thorough medical and work history is taken before a worker is assigned to an area with potential this compound exposure. umich.edunih.gov This includes a focus on past occupational and non-occupational lead exposure, personal habits like smoking, and a review of the gastrointestinal, hematologic, renal, cardiovascular, reproductive, and neurologic systems. umich.edu A complete physical examination is also conducted, with particular attention to the same systems. umich.edu
Biological Monitoring: Regular biological monitoring is the cornerstone of these programs. This involves the analysis of blood and urine samples to measure exposure levels.
Blood Lead Level (BLL): BLL is a primary indicator of recent lead exposure. umich.edusafeworkaustralia.gov.au Under OSHA's lead standard, periodic BLL monitoring is required for employees exposed above the action level. cdc.govnih.gov The frequency of testing may increase if BLLs reach certain thresholds. For instance, if a worker's BLL is at or above 40 µg/dL, follow-up testing is typically scheduled every two months until two consecutive samples are below this level. umich.edu
Zinc Protoporphyrin (ZPP): ZPP testing in the blood is another valuable tool, as its levels increase when lead interferes with heme synthesis. umich.edu
Urinary Chromium: For the chromium component, urinary chromium levels are measured, often with samples taken at the end of a work shift and before the next shift to assess short-term uptake and body burden. nih.gov
Medical Removal: If a worker's BLL reaches a specific level (e.g., 50 µg/dL for any employee or 30 µg/dL for women of reproductive capacity), they must be removed from the lead-exposure area. nih.govsafeworkaustralia.gov.au The employer is required to maintain the employee's earnings, seniority, and other employment rights and benefits during the removal period. ca.gov
Annual Medical Examinations: For employees with elevated BLLs in the preceding year, annual medical examinations are typically required. nih.gov
Record Keeping: Employers must maintain accurate records for each employee subject to medical surveillance, including monitoring results and physician's written opinions. natlenvtrainers.com
A study of workers in the chromate pigment production industry highlighted the importance of biological monitoring, finding exceptionally high levels of chromium in the blood and urine of those working at a strontium chromate plant. nih.gov Similarly, an investigation at a plastics pigmenting company in Texas in 1990 revealed elevated BLLs in several employees exposed to this compound, prompting the implementation of a medical monitoring program and chelation therapy for some workers. cdc.gov
Below is a table summarizing the key elements of a medical surveillance program for this compound exposure.
| Component | Description | Frequency |
| Initial Medical Examination | Comprehensive medical and work history, physical exam, and baseline biological tests. | Prior to job placement with this compound exposure. umich.edunih.gov |
| Blood Lead Level (BLL) Monitoring | Measures the amount of lead in the blood. | Every 2-6 months depending on exposure levels and previous results. umich.edu |
| Zinc Protoporphyrin (ZPP) Testing | Measures the effect of lead on red blood cell formation. | Conducted alongside BLL monitoring. umich.edu |
| Urinary Chromium Monitoring | Measures the level of chromium excreted in the urine. | Pre- and post-shift, especially at the beginning and end of the work week. nih.gov |
| Annual Medical Examinations | Full medical examination for employees with prior elevated BLLs. | At least annually for specific employees. nih.gov |
| Medical Removal | Temporary removal from lead exposure if BLL exceeds regulatory limits. | Triggered by specific BLL thresholds. nih.govsafeworkaustralia.gov.au |
Public Health Burden and Risk Mitigation
The use of this compound has significant public health implications that extend beyond occupational settings, contributing to environmental lead contamination and posing risks through the adulteration of consumer products.
This compound as a Source of Environmental Lead Exposure
This compound is a notable contributor to environmental lead pollution, primarily through its use in paints and pigments. ipen.orgtoxicslink.org When paints containing this compound deteriorate, they release lead-contaminated dust and flakes into the environment. toxicslink.org This contamination can settle in soil and indoor dust, creating a persistent hazard. ipen.orgwa.gov
Pathways of Environmental Exposure:
Deteriorating Paint: Lead-based paint on buildings, playground equipment, and other structures weathers and peels over time, contaminating the surrounding soil. toxicslink.orgwa.gov
Industrial Emissions: Manufacturing processes involving this compound can release the compound into the air, which then settles onto soil and water surfaces. researchgate.netclu-in.org
Improper Waste Disposal: The disposal of products containing this compound, such as old painted materials or industrial waste, can lead to the leaching of lead and chromium into landfills and surrounding environments. researchgate.net
Once in the soil, lead is persistent and does not biodegrade. scirp.org This can lead to the contamination of groundwater and can be taken up by plants, potentially entering the food chain. researchgate.netscirp.org Children are particularly vulnerable to exposure from contaminated soil, as they are more likely to play in the dirt and put their hands in their mouths. ipen.orgwa.gov
Research has shown a direct link between this compound in paints and environmental contamination. For example, studies have found lead and other toxic metals in playground paints, which contribute to soil and dust contamination in areas where children play. toxicslink.org The primary industrial sources of lead contamination include pigment and chemical manufacturing. clu-in.org
Health Impacts of this compound Adulteration in Consumer Products (e.g., Spices)
A significant and alarming public health issue is the intentional adulteration of consumer products with this compound. Spices, particularly turmeric, have been a major focus of this concern. nih.govstanford.edu this compound is added to turmeric to enhance its yellow color, making it more appealing to consumers, and to increase its weight for economic gain. nih.govmedicalnewstoday.com
This practice has been identified as a major source of lead poisoning in several countries, including Bangladesh and India. nih.govstanford.edu Studies have found alarmingly high levels of lead in turmeric samples, far exceeding safe limits. indiatimes.com For instance, research in Bangladesh linked lead-adulterated turmeric to elevated blood lead levels in the population. stanford.edustanford.edu A study in New York City that analyzed over 1,400 spice samples found that more than 30% had lead concentrations greater than 2 parts per million (ppm). researchgate.net
The health consequences of ingesting this compound are severe, stemming from the toxicity of both lead and hexavalent chromium. ipen.orgundark.org Lead is a potent neurotoxin that can cause irreversible neurological damage, particularly in children, leading to reduced IQ, learning disabilities, and behavioral problems. ipen.orgstanford.edu In adults, lead exposure is linked to an increased risk of hypertension, heart disease, and kidney damage. ipen.org Hexavalent chromium is a known carcinogen and can also cause respiratory issues and kidney damage. undark.org
The table below presents findings from various studies on this compound adulteration in spices.
| Study/Report Location | Product(s) | Key Findings |
| Bangladesh | Turmeric | Identified as a primary source of elevated blood lead levels. The practice of adding this compound began in the 1980s to brighten the color of turmeric affected by floods. stanford.edumedicalnewstoday.comstanford.edu |
| India & Pakistan | Turmeric | Samples found with lead levels exceeding safe limits by up to 200 times. Polished turmeric roots were the most contaminated. indiatimes.com |
| New York, USA | Various Spices | Over a 10-year period, 31% of nearly 1,500 spice samples had lead levels above 2 ppm. The highest concentrations were in spices from Georgia, Bangladesh, and Pakistan. researchgate.netfoodsafetytech.com |
| North Carolina, USA | Various Spices | A study linked 61 cases of elevated blood lead levels in children to contaminated spices, with some turmeric samples containing up to 740 ppm of lead. foodsafetytech.com |
| Canada | Ground Ginger | A survey found two samples of ground ginger with lead and chromium levels suggestive of this compound adulteration. canada.ca |
| South Asia (General) | Spices | A study found that 12% of spice samples from Uttar Pradesh, India, and 9% from Pakistan had elevated lead levels. pureearth.org |
Strategies for Public Health Interventions and Awareness Campaigns
Addressing the public health burden of this compound requires a multi-pronged approach involving public health interventions, awareness campaigns, and regulatory action.
Successful Intervention Strategies:
Regulatory Enforcement and Monitoring: Strengthening and enforcing regulations on the lead content in consumer products is crucial. In Bangladesh, a multi-faceted intervention that included collaboration with the Bangladesh Food Safety Authority to use rapid lead detection technology and enforce policies against turmeric adulteration proved successful. This led to a significant decrease in the proportion of market turmeric samples containing detectable lead, from 47% before the intervention to 0% in 2021. researchgate.net
Supply Chain Interventions: Educating farmers, processors, and traders about the dangers of this compound and promoting safer alternatives can be effective. undark.orgresearchgate.net This includes training on good agricultural and manufacturing practices. fao.org
Technological Solutions: The development and use of rapid screening methods, such as portable X-ray fluorescence (pXRF) and colorimetric tests, can help authorities quickly identify adulterated products at markets and borders. wur.nlacs.org
Public Awareness Campaigns:
International and National Campaigns: Global initiatives like the World Health Organization's (WHO) International Lead Poisoning Prevention Week aim to raise awareness about the health effects of lead exposure and promote the elimination of lead paint. who.intpaho.orghealthpolicy-watch.news These campaigns often provide materials for local organizations to use in their outreach efforts. epa.gov
Consumer Education: Public awareness campaigns should educate consumers about the risks of lead in products like spices and traditional remedies. fao.org This includes advising them to purchase spices from reputable sources and to be wary of products with unusually vibrant colors. indiatimes.com Simple measures like washing fruits and vegetables thoroughly can also help reduce exposure to lead-contaminated dust and soil. fao.orgillinois.gov
Community Engagement: Engaging with community leaders, healthcare providers, and local organizations is essential to disseminate information effectively. who.intblucher.com For example, providing information to clinicians and public health officials about the potential for lead exposure from contaminated spices can improve the diagnosis and management of lead poisoning cases. nih.gov
By combining strong regulatory frameworks, targeted interventions in the supply chain, and broad public awareness campaigns, it is possible to mitigate the public health risks associated with this compound.
Q & A
Basic Research Questions
Q. What are the standard synthesis methods for lead chromate (PbCrO₄), and how can purity be ensured?
- Methodology : this compound is synthesized via precipitation by reacting sodium chromate (Na₂CrO₄) with lead nitrate (Pb(NO₃)₂) under controlled pH (8–10) and temperature (20–40°C). Particle size is optimized using co-precipitation, where parameters like agitation rate and precursor concentration are adjusted . Purity is verified through X-ray diffraction (XRD) for crystallinity, inductively coupled plasma mass spectrometry (ICP-MS) for elemental composition, and thermogravimetric analysis (TGA) to assess hydration states .
Q. Which analytical techniques are critical for characterizing this compound’s physicochemical properties?
- Methodology :
- Structural analysis : XRD confirms the monazite-type monoclinic structure (space group P2₁/n) with alternating PbO₉ polyhedra and CrO₄ tetrahedra .
- Morphology : Scanning electron microscopy (SEM) determines particle size distribution, which correlates with pigment shade (lemon yellow to orange) .
- Chromium speciation : X-ray absorption near-edge structure (XANES) differentiates hexavalent chromium (Cr⁶⁺, toxic) from trivalent chromium (Cr³⁺) in environmental samples .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodology :
- Exposure control : Use fume hoods, PPE (gloves, respirators with HEPA filters), and wet methods to minimize dust generation.
- Monitoring : Regular air sampling for Pb and Cr⁶⁺, adhering to OSHA standards (29 CFR 1910.1025 for lead; 29 CFR 1910.1026 for Cr⁶⁺) .
- Waste disposal : Neutralize acidic residues before disposal to prevent leaching of toxic ions .
Advanced Research Questions
Q. How do Pb²⁺ ions influence this compound’s cytotoxicity compared to Cr⁶⁺ ions in cross-species studies?
- Methodology :
- Cell models : Compare human lung fibroblasts (e.g., WI-38) and marine mammalian cells (e.g., right whale lung cells) exposed to PbCrO₄ vs. Na₂CrO₄ .
- Dosimetry correction : Normalize cytotoxicity data by intracellular Cr levels (measured via atomic absorption spectroscopy) to isolate Pb²⁺ effects. Human cells show limited Pb uptake, while right whale cells exhibit Pb-mediated DNA repair inhibition, increasing genotoxicity .
- Contradiction resolution : Reconcile species-specific outcomes by testing Pb ion chelators (e.g., EDTA) to block Pb uptake and assess Cr⁶⁺-only effects .
Q. What experimental designs address discrepancies in epidemiological data on this compound’s carcinogenicity?
- Methodology :
- Retrospective cohort analysis : Stratify factory workers by exposure severity (e.g., dust concentration, duration) and control for confounding factors (e.g., concurrent zinc chromate exposure) .
- Dose-response modeling : Use logistic regression to correlate PbCrO₄ exposure levels with lung cancer incidence, adjusting for historical safety practices (e.g., PPE usage in Factory C, 1946–1960) .
- In vitro supplementation : Introduce antioxidants (e.g., N-acetylcysteine) to human cell lines to assess Cr⁶⁺-induced oxidative stress mitigation .
Q. How can this compound’s environmental persistence be quantified in soil and water systems?
- Methodology :
- Leaching studies : Simulate rainfall (pH 4–7) on PbCrO₄-contaminated soil columns, then analyze leachates via ICP-MS for Pb²⁺ and Cr⁶⁺ migration .
- Speciation tracking : Employ synchrotron-based micro-X-ray fluorescence (μ-XRF) to map Pb and Cr distribution in biofilms or plant roots .
- Kinetic modeling : Fit dissolution rates to a pseudo-first-order model to predict long-term environmental mobility .
Q. What strategies optimize this compound nanoparticle synthesis for controlled size distribution?
- Methodology :
- Co-precipitation optimization : Vary parameters like pH (8–12), temperature (25–60°C), and surfactant type (e.g., sodium dodecyl sulfate) to tune particle size (50–200 nm) .
- Design of experiments (DOE) : Apply response surface methodology (RSM) to identify interactions between variables (e.g., agitation rate × precursor molarity) .
- Stability testing : Use dynamic light scattering (DLS) to monitor aggregation over time in aqueous suspensions .
Tables of Key Findings
| Study Focus | Method | Key Result | Reference |
|---|---|---|---|
| Cytotoxicity in human vs. whale cells | Intracellular Cr correction | PbCrO₄ 2× more toxic in whale cells due to Pb²⁺ uptake; Cr⁶⁺ dominant in humans | |
| Environmental leaching | Soil column experiments | 30% Pb²⁺ leached at pH 4 vs. 5% at pH 7; Cr⁶⁺ mobility pH-independent | |
| Nanoparticle synthesis | Co-precipitation + RSM | Optimal conditions: pH 10, 40°C, 0.1M SDS → 75 nm particles |
Contradiction Analysis
- Issue : Conflicting reports on Pb²⁺’s role in genotoxicity.
- Resolution : Species-specific Pb uptake mechanisms explain disparities. Human cells show minimal Pb internalization, whereas whale cells accumulate Pb²⁺, enhancing DNA damage .
Future Research Directions
- Develop Pb-selective chelators to decouple Pb²⁺/Cr⁶⁺ effects in toxicology studies.
- Investigate PbCrO₄’s photodegradation pathways under UV light for environmental remediation.
- Validate in silico models (e.g., DFT calculations) to predict PbCrO₄’s stability in composite materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
